N-Desmethyl regorafenib N-oxide is a significant metabolite of regorafenib, a multi-kinase inhibitor used primarily in cancer therapy. This compound is categorized as a stable isotope-labeled metabolite, specifically designed for research purposes. It plays a crucial role in understanding the pharmacokinetics and metabolism of regorafenib, which is essential for optimizing its therapeutic efficacy and safety.
N-Desmethyl regorafenib N-oxide is derived from the metabolism of regorafenib, which undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4. This compound is classified under the category of pharmaceutical metabolites and is utilized in various analytical studies to assess drug interactions and metabolic pathways.
The synthesis of N-desmethyl regorafenib N-oxide typically involves the following methods:
The synthesis requires careful control of reaction conditions to achieve high purity (>95%) and yield, as indicated by commercial sources that provide this compound for research purposes .
The molecular formula of N-desmethyl regorafenib N-oxide is with a molecular weight of approximately 487.807 g/mol. The structural representation includes:
The three-dimensional structure can be analyzed using computational chemistry tools to visualize the spatial arrangement of atoms and predict reactivity based on steric factors.
N-desmethyl regorafenib N-oxide participates in various chemical reactions typical of drug metabolites:
These reactions are crucial for understanding how the compound behaves in vivo and its potential interactions with other drugs or metabolic pathways.
The mechanism of action for N-desmethyl regorafenib N-oxide primarily revolves around its role as a metabolite that retains some biological activity similar to its parent compound, regorafenib. It inhibits several receptor tyrosine kinases involved in tumor growth and angiogenesis, including:
Studies indicate that both regorafenib and its metabolites exhibit similar pharmacodynamic effects but differ in their pharmacokinetic profiles due to variations in absorption and distribution .
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Analytical methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are employed to quantify this metabolite in biological samples effectively . These methods provide insights into the pharmacokinetics of both regorafenib and its metabolites.
N-desmethyl regorafenib N-oxide has several applications in scientific research:
The systematic IUPAC name for N-Desmethyl regorafenib N-oxide is 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-2-pyridinecarboxamide 1-Oxide [2]. This metabolite is extensively referenced in pharmacological literature and chemical databases under multiple standardized synonyms:
Table 1: Standardized Nomenclature of N-Desmethyl Regorafenib N-Oxide
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-2-pyridinecarboxamide 1-Oxide |
Common Synonyms | Regorafenib metabolite M5; BAY 81-8752; Regorafenib Impurity 14 |
Pharmacopeial Designation | Regorafenib EP Impurity (where applicable) |
This compound holds the CAS Registry Number 835621-12-0, a unique identifier validated across chemical catalogs, regulatory documents, and analytical standards [2] [4] [5]. It is classified under the Chemical Abstracts Service (CAS) category of urea derivatives and heterocyclic oxides, reflecting its pyridine N-oxide and aryl urea functionalities. The CAS registry links this compound to key research areas, including antineoplastic metabolites and kinase inhibitor derivatives [5] [7].
The molecular formula C₂₀H₁₃ClF₄N₄O₄ is universally consistent across supplier documentation and chemical databases [1] [2] [4]. Its calculated molecular weight is 484.79 g/mol, as verified through high-resolution mass spectrometry (HRMS) [5] [6]. This mass corresponds to the theoretical m/z value for the protonated ion [M+H]⁺ observed in mass spectra.
Structural elucidation relies on advanced spectroscopic techniques:
N-Desmethyl regorafenib N-oxide differs from regorafenib (C₂₁H₁₅ClF₄N₄O₃; MW 482.82 g/mol) through two metabolic modifications:
Table 2: Structural Comparison with Regorafenib
Property | N-Desmethyl Regorafenib N-Oxide | Regorafenib |
---|---|---|
Molecular Formula | C₂₀H₁₃ClF₄N₄O₄ | C₂₁H₁₅ClF₄N₄O₃ |
Molecular Weight | 484.79 g/mol | 482.82 g/mol |
Key Functional Modifications | Pyridine N-Oxide, N-Desmethylated | Methylated pyridine |
Bioactivity Status | Active Metabolite | Parent Drug |
These alterations increase polarity, influencing solubility and metabolic clearance relative to the parent drug [6].
Table 3: Experimental and Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Water Solubility | <0.1 mg/mL (25°C) | Equilibrium solubility |
DMSO Solubility | >10 mg/mL | Supplier data (ChemicalBook) |
LogP (Calculated) | 2.5 | Chrom. determination |
pKa (Predicted) | 12.08 ± 0.70 | Computational modeling |
Stability Conditions | Store at -20°C, protect from light | Analytical standard guidelines |
Table 4: Standardized Synonyms for N-Desmethyl Regorafenib N-Oxide
Synonym | Source Context |
---|---|
BAY 81-8752 | Pharmacological research |
Regorafenib metabolite M5 | Metabolic studies |
Regorafenib Impurity 14 | Pharmaceutical QC |
4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-2-pyridinecarboxamide 1-Oxide | IUPAC documentation |
N-Desmethyl Regorafenib N-Oxide (Crude) | Synthesis reports |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1